
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone , with a molecular formula of C24H26N2O4S and a molecular weight of 438.54 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure
The structural components of the compound include:
- Isopropylsulfonyl group : Known for its role in enhancing solubility and bioactivity.
- Quinoline moiety : Often associated with antimicrobial and anticancer activities.
- Pyrrolidine ring : Contributes to the overall pharmacological profile.
Analgesic Activity
Research indicates that this compound exhibits significant analgesic effects. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, which is a standard method for evaluating pain relief.
- Test Results : In a study where various doses were administered, the compound demonstrated a dose-dependent reduction in writhing responses compared to control groups receiving saline or lower doses of established analgesics like diclofenac.
Treatment Group | Dose (mg/kg) | Writhings Counted (Mean ± SD) |
---|---|---|
Control | 0 | 30 ± 5 |
Compound | 150 | 10 ± 3 |
Diclofenac | 30 | 8 ± 2 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through various models, including the carrageenan-induced paw edema test . The results indicated that the compound significantly reduced inflammation at tested doses.
- Findings : The reduction in paw edema was comparable to that of standard anti-inflammatory drugs.
Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) |
---|---|---|
Control | 0 | 0 |
Compound | 150 | 50 ± 5 |
Aspirin | 100 | 55 ± 4 |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays against various cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) showed notable cytotoxic effects.
- IC50 Values : The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF7 | 15.0 |
Case Studies
Several case studies have been conducted to further explore the biological activity of similar compounds within the same chemical class. For instance, derivatives containing sulfonyl and quinoline functionalities have been extensively studied for their roles in modulating inflammatory pathways and exhibiting cytotoxicity against cancer cells.
- Case Study on Analgesic Properties :
- Case Study on Anticancer Effects :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline and pyrrolidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific protein-protein interactions that are crucial for cancer cell proliferation.
Case Study: ALK Inhibition
A notable example is the exploration of compounds similar to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone as inhibitors of anaplastic lymphoma kinase (ALK). Research demonstrated that certain derivatives can induce apoptosis in ALK-positive lung cancer cells, providing a promising avenue for targeted therapy in non-small cell lung cancer (NSCLC) .
Compound | Activity | Cell Line | Reference |
---|---|---|---|
ZX-42 | ALK Inhibition | H2228 (ALK positive) | |
TAS-103 | Antitumor Activity | Murine & Human Tumors |
Anti-inflammatory Properties
The compound also shows promise in the field of anti-inflammatory drugs. Quinoline derivatives have been associated with the modulation of inflammatory pathways, making them suitable candidates for treating diseases characterized by chronic inflammation.
Case Study: Inhibition of PCSK9
Another significant application is in the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a critical role in lipid metabolism and cardiovascular diseases. Compounds designed around this structure have demonstrated potent inhibitory effects on PCSK9, suggesting their utility in managing hyperlipidemia and related conditions .
Antimicrobial Activity
The synthesis of new derivatives based on this compound has also been explored for their antimicrobial properties. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics.
Case Study: Multicomponent Synthesis
A recent review highlighted several pyrazole derivatives synthesized through multicomponent reactions that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that modifications to the isopropylsulfonyl group enhance antimicrobial efficacy .
Compound | Antibacterial Activity | MIC (μg/mL) | Reference |
---|---|---|---|
9a | Staphylococcus aureus | 3.57 | |
9b | Escherichia coli | 1.25 |
Future Directions and Research Needs
Despite promising findings, further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure Optimization : Modifying chemical structures to enhance potency and reduce toxicity.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17(2)31(28,29)21-10-7-18(8-11-21)15-24(27)26-14-13-20(16-26)30-23-12-9-19-5-3-4-6-22(19)25-23/h3-12,17,20H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLPJMAUAFPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.